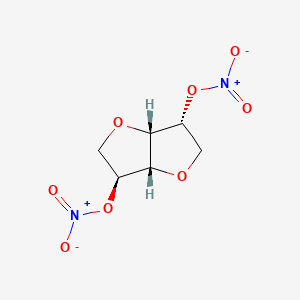

Dinitrate d'isosorbide

Vue d'ensemble

Description

Le dinitrate d’isosorbide est un vasodilatateur utilisé principalement dans le traitement de l’angine de poitrine et de l’insuffisance cardiaque. Il appartient à la famille des médicaments à base de nitrates et agit en dilatant les vaisseaux sanguins, ce qui facilite la circulation du sang et réduit la charge de travail du cœur . Ce composé est particulièrement utile en cas d’insuffisance cardiaque due à une dysfonction systolique lorsqu’il est utilisé en association avec l’hydralazine .

Mécanisme D'action

Le dinitrate d’isosorbide exerce ses effets en étant converti en oxyde nitrique dans l’organisme. L’oxyde nitrique active la guanylate cyclase, ce qui augmente les niveaux de monophosphate cyclique de guanosine (GMPc). Cela conduit à la déphosphorylation des chaînes légères de la myosine dans les fibres musculaires lisses, provoquant une relaxation et une vasodilatation . Les principales cibles moléculaires sont les cellules musculaires lisses vasculaires, où il réduit la précharge et la postcharge sur le cœur .

Applications De Recherche Scientifique

Isosorbide dinitrate has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

Cellular Effects

Isosorbide dinitrate relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .

Molecular Mechanism

The molecular mechanism of isosorbide dinitrate involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .

Temporal Effects in Laboratory Settings

The effects of isosorbide dinitrate in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Dosage Effects in Animal Models

In animal models, the effects of isosorbide dinitrate have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Metabolic Pathways

Isosorbide dinitrate is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of isosorbide dinitrate to active nitric oxide .

Transport and Distribution

Isosorbide dinitrate is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of isosorbide dinitrate is 2 to 4 L/kg .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dinitrate d’isosorbide est synthétisé à partir de l’isosorbide, qui est dérivé du sorbitol par des réactions de déshydratation . La préparation implique la nitration de l’isosorbide en utilisant de l’acide nitrique en présence d’acide sulfurique comme catalyseur. Les conditions réactionnelles incluent généralement le maintien d’une température basse pour contrôler la nature exothermique du processus de nitration .

Méthodes de production industrielle : Dans les milieux industriels, le dinitrate d’isosorbide est produit en dissolvant l’isosorbide dans un mélange d’acides nitrique et sulfurique. Le mélange réactionnel est ensuite refroidi et le produit est précipité, lavé et purifié . Le processus est conçu pour maximiser le rendement tout en minimisant la formation de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : Le dinitrate d’isosorbide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l’oxyde nitrique, qui est l’espèce active responsable de ses effets vasodilatateurs.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l’acide nitrique et l’oxygène.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur peuvent être utilisés.

Substitution : La nitration implique généralement l’acide nitrique et l’acide sulfurique comme réactifs.

Principaux produits :

Oxydation : Oxyde nitrique.

Réduction : Mononitrate d’isosorbide.

Substitution : Le dinitrate d’isosorbide lui-même est le produit de la nitration de l’isosorbide.

4. Applications de la recherche scientifique

Le dinitrate d’isosorbide a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Le dinitrate d’isosorbide est souvent comparé à d’autres nitrates tels que la nitroglycérine et le mononitrate d’isosorbide :

Mononitrate d’isosorbide : Ce composé est un métabolite du dinitrate d’isosorbide et a une demi-vie plus longue, ce qui procure des effets plus durables.

Unicité : Le début d’action plus lent et la durée d’action plus longue du dinitrate d’isosorbide en font un composé particulièrement utile pour la prise en charge chronique de l’angine et de l’insuffisance cardiaque, ce qui procure un effet thérapeutique plus stable que la nitroglycérine .

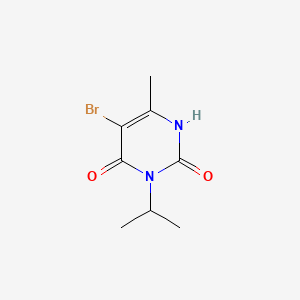

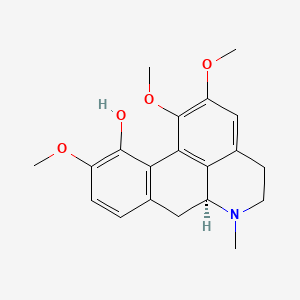

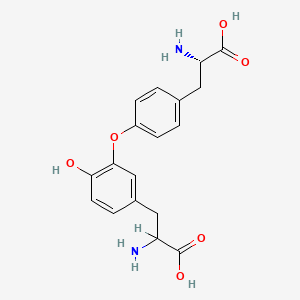

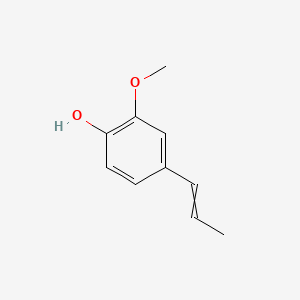

Composés similaires :

- Nitroglycérine

- Mononitrate d’isosorbide

- Amyl nitrite

Propriétés

IUPAC Name |

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYKHGMNXAOIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-33-2 | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

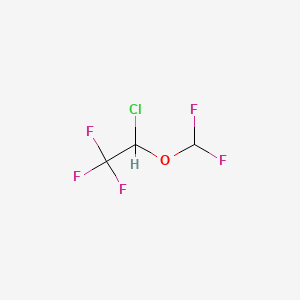

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

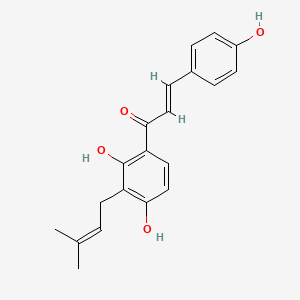

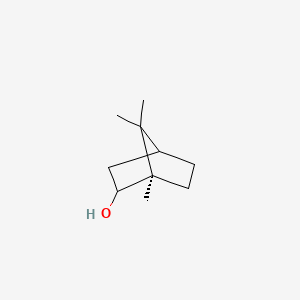

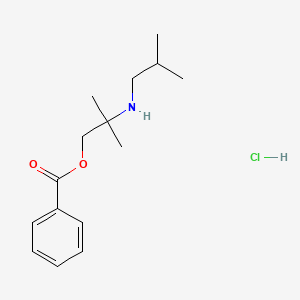

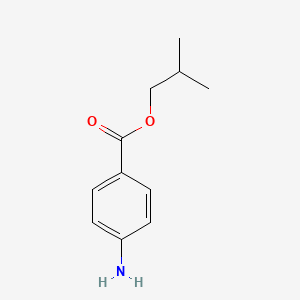

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.